molecular formula C18H23FN4O2 B2399100 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide CAS No. 1705546-58-2

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide

Cat. No. B2399100
CAS RN: 1705546-58-2
M. Wt: 346.406
InChI Key: KJAGQJHZENVREC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the oxadiazole ring could be formed via a cyclization reaction, and the carboxamide group could be introduced via an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the piperidine ring would likely make the molecule somewhat rigid, while the fluorophenyl and carboxamide groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The oxadiazole ring might also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Metabolism and Disposition in Humans

One study focuses on the metabolism and disposition of a compound similar in structural complexity, examining how it is processed within the human body. The study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination mechanisms of structurally complex molecules. This research is critical for understanding how novel compounds are metabolized and cleared, aiding in the development of safe and effective medications (Renzulli et al., 2011).

Pharmacokinetic Evaluation

Another study evaluates the safety, dosimetry, and pharmacokinetic characteristics of 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1) , a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor plays a significant role in multiple sclerosis, making this study crucial for developing diagnostic tools and treatments for inflammatory diseases (Brier et al., 2022).

properties

IUPAC Name

3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12(2)20-18(24)23-9-5-6-13(11-23)10-16-21-17(22-25-16)14-7-3-4-8-15(14)19/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAGQJHZENVREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide

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